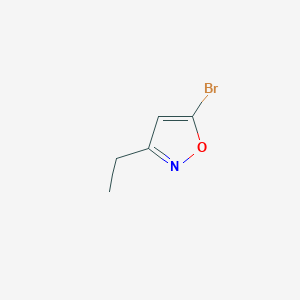

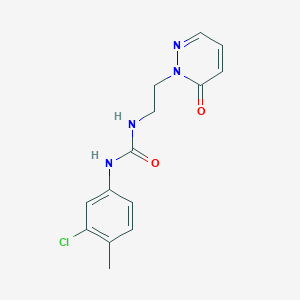

![molecular formula C19H15NO2S2 B2533314 N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034564-37-7](/img/structure/B2533314.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular structure of “N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide” is complex. It contains a benzofuran moiety, which is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can undergo a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones to provide benzofuran derivatives in moderate yields .Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated in-vitro antibacterial activity against pathogenic microorganisms such as E. coli, P. vulgaris, S. typhi, and S. aureus. These findings suggest a potential application in developing new antibacterial agents (Idrees, Kola, & Siddiqui, 2019).

Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized as cholinesterase inhibitors, showing potent inhibitory effects on butyrylcholinesterase and Aβ self-aggregation. These compounds may offer a therapeutic avenue for neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Synthesis Methodologies

The development of efficient synthetic methodologies for benzofuran derivatives has been a focus of research. For instance, an efficient, microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides has been developed, showcasing a versatile method that could accelerate drug discovery efforts by facilitating the rapid identification of biologically active compounds (Vincetti et al., 2016).

Future Directions

Benzofuran derivatives, including “N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide”, have shown promising therapeutic potentials. They are involved in various clinical drugs and have shown extraordinary inhibitory potency against a panel of human cancer cell lines . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Mechanism of Action

Target of Action

Similar benzofuran derivatives have been found to interact with actin-related protein 2/3 complex subunits . These proteins play a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes such as cell motility, vesicle trafficking, and the maintenance of cell shape.

Mode of Action

For instance, by interacting with the Actin-related protein 2/3 complex, it could potentially influence the dynamics of the actin cytoskeleton .

Biochemical Pathways

Given its potential interaction with the actin-related protein 2/3 complex, it may influence pathways related to actin polymerization and cell motility .

Result of Action

Based on its potential interaction with the actin-related protein 2/3 complex, it could potentially influence the dynamics of the actin cytoskeleton, affecting cellular processes such as cell motility and shape maintenance .

Properties

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S2/c21-19(17-11-13-3-1-2-4-16(13)22-17)20-9-7-15-5-6-18(24-15)14-8-10-23-12-14/h1-6,8,10-12H,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWMKNSKVUQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

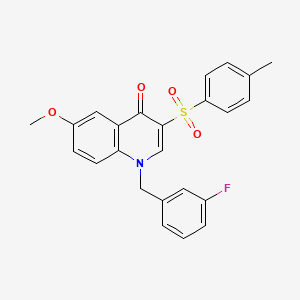

![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

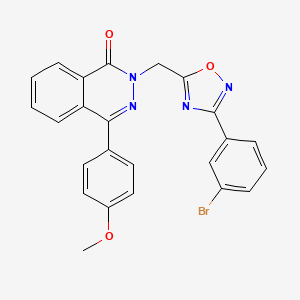

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)

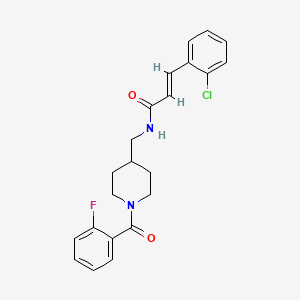

![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)